molecular formula C12H14N2OS B2608701 N-(cyanomethyl)-N-cyclopropyl-3-ethylthiophene-2-carboxamide CAS No. 1252405-72-3

N-(cyanomethyl)-N-cyclopropyl-3-ethylthiophene-2-carboxamide

Cat. No.: B2608701
CAS No.: 1252405-72-3
M. Wt: 234.32
InChI Key: RZNZTVRXMDXCOK-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and the functional groups present. For example, the cyanomethyl group (N≡CCH2–) is a type of nitrile group .


Synthesis Analysis

The synthesis of a compound involves the procedures used to create it from its constituent elements or other compounds. This often involves various chemical reactions .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be analyzed using various spectroscopic methods .


Chemical Reactions Analysis

This involves studying the transformations that the compound undergoes when it reacts with other compounds. It includes understanding the reaction mechanisms, the conditions required for the reactions, and the products formed .


Physical and Chemical Properties Analysis

This involves studying properties like solubility, melting point, boiling point, reactivity, etc. These properties can give insights into how the compound behaves under different conditions .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other compounds or systems. For example, in the context of a drug, it refers to how the drug affects a biological system .

Safety and Hazards

The safety and hazards of a compound refer to its potential effects on human health and the environment. This information is typically found in the compound’s Material Safety Data Sheet (MSDS) .

Properties

IUPAC Name

N-(cyanomethyl)-N-cyclopropyl-3-ethylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-2-9-5-8-16-11(9)12(15)14(7-6-13)10-3-4-10/h5,8,10H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZNZTVRXMDXCOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC=C1)C(=O)N(CC#N)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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